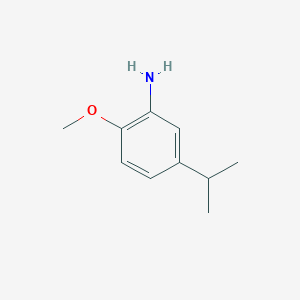

5-异丙基-2-甲氧基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Isopropyl-2-methoxyaniline is a chemical compound that is not directly mentioned in the provided papers, but its structure can be inferred as related to the compounds discussed. The papers focus on derivatives of methoxyaniline, which are important pharmacological fragments in the synthesis of various inhibitors and drugs with biological activities. For instance, 5-(ethylsulfonyl)-2-methoxyaniline is a fragment in compounds with antitumor properties and is a precursor for protein-kinase inhibitors or enzyme modulators . Similarly, 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines have been synthesized and evaluated for their analgesic and anti-inflammatory potential .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from commercially available precursors. For example, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline starts from 4-methoxybenzene-1-sulfonyl chloride and proceeds through four steps with an overall yield of 59% . The synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines involves cyclization and nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of 5-isopropyl-2-methoxyaniline by altering the substituents on the aromatic ring.

Molecular Structure Analysis

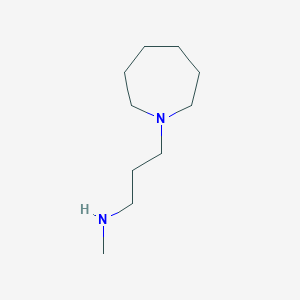

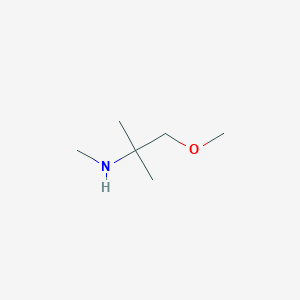

The molecular structure of 5-isopropyl-2-methoxyaniline would consist of an aniline moiety substituted with an isopropyl group and a methoxy group. The precise position of these substituents on the aromatic ring is crucial as it can significantly affect the compound's biological activity and interaction with biological targets. The related compounds discussed in the papers have substituents that play a role in their pharmacological activity, such as inhibiting the VEGFR2 receptor or providing analgesic and anti-inflammatory effects .

Chemical Reactions Analysis

The chemical reactions involving methoxyaniline derivatives are typically centered around their role as intermediates in the synthesis of more complex molecules. The papers describe the use of these intermediates in the formation of compounds with potential pharmacological applications. For example, the ethylsulfonyl group in 5-(ethylsulfonyl)-2-methoxyaniline is a key pharmacophoric fragment for VEGFR2 inhibitors . The reactions leading to the formation of analgesic and anti-inflammatory agents involve cyclization and substitution, indicating that the methoxyaniline derivatives are reactive and can be modified to produce a variety of biologically active compounds .

Physical and Chemical Properties Analysis

While the papers do not provide specific details on the physical and chemical properties of 5-isopropyl-2-methoxyaniline, they do mention the characterization of related compounds. For instance, the synthesis intermediates and the final product, 5-(ethylsulfonyl)-2-methoxyaniline, have been physicochemically characterized . The physical and chemical properties of these compounds, such as solubility, melting point, and reactivity, are important for their application in drug development and their behavior in biological systems. The low ulcer index observed for some of the potent analgesic and anti-inflammatory compounds suggests favorable physical properties for drug development .

科学研究应用

合成和药理应用

改进的合成和生物活性: 与5-异丙基-2-甲氧基苯胺密切相关的化合物,如5-乙基磺酰基-2-甲氧基苯胺,已被合成并发现在制备各种靶向激酶的生物活性化合物中很有用,这些激酶包括VEGFR2抑制剂和CLK抑制剂。这些化合物在抗疟疾、肌样M1受体激动剂、拓扑异构酶抑制剂和尤特芬上调剂方面具有应用(Hunter Johnson et al., 2022)。

VEGFR2抑制剂的药理片段: 结构类似物5-(乙基磺酰基)-2-甲氧基苯胺在合成VEGFR2抑制剂中扮演着关键角色,VEGFR2是血管生成中的关键受体。合成的化合物在癌症治疗中显示出潜力,作为抗血管生成疗法的一部分(Miroslav Murár等,2013)。

材料科学和聚合物化学

电流动力学聚合: 对2-甲氧基苯胺-5-磺酸等衍生物的研究突出了电流动力学聚合过程,影响分子量和电导率。这对于开发导电聚合物及其在电子学中的应用具有重要意义(R. Guo et al., 2000)。

聚合物的电导性研究: 对插层到V2O5 Xerogel中的聚-o-甲氧基苯胺的研究探讨了电导性能,为电池、电子纺织品、电致变色和化学传感器的先进材料的制备提供了见解(E. M. Guerra et al., 2002)。

环境应用

类Fenton氧化降解: 由于其高毒性和致癌性质,甲氧基苯胺一直是研究的焦点,旨在利用类Fenton氧化进行其降解。这项研究对环境保护和工业废水处理至关重要(N. Chaturvedi et al., 2020)。

属性

IUPAC Name |

2-methoxy-5-propan-2-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMUUSUYVZEYNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610090 |

Source

|

| Record name | 2-Methoxy-5-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropyl-2-methoxyaniline | |

CAS RN |

67617-85-0 |

Source

|

| Record name | 2-Methoxy-5-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)

![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)

![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)

![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B1342454.png)